Dihydroconiferyl alcohol

Catalog No.
S597520
CAS No.
2305-13-7
M.F
C10H14O3
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydroconiferyl alcohol

CAS Number

2305-13-7

Product Name

Dihydroconiferyl alcohol

IUPAC Name

4-(3-hydroxypropyl)-2-methoxyphenol

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C10H14O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h4-5,7,11-12H,2-3,6H2,1H3

InChI Key

MWOMNLDJNQWJMK-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CCCO)O

Synonyms

1-Guaiacyl-3-propanol; 3-(3-Methoxy-4-hydroxyphenyl)-1-propanol; 3-(3-Methoxy-4-hydroxyphenyl)propanol; 3-(4-Hydroxy-3-methoxyphenyl)-1-propanol; 3-(4-Hydroxy-3-methoxyphenyl)propanol; 3-(p-Hydroxy-m-methoxyphenyl)-1-propanol; 3-Guaiacyl-1-propanol;

Canonical SMILES

COC1=C(C=CC(=C1)CCCO)O

Understanding Lignin Biosynthesis

Lignin biosynthesis is a complex enzymatic pathway within plants. DHCA is a key intermediate molecule formed from coniferyl alcohol by the enzyme coniferyl alcohol dehydrogenase (CADH) []. Studying DHCA's role in this pathway helps scientists understand the regulation and control mechanisms of lignin formation. This knowledge is valuable for developing strategies to manipulate lignin content and composition in plants, potentially leading to improved biomass utilization for biofuels and bioproducts [].

Dihydroconiferyl alcohol is a phenolic compound characterized by its chemical structure as a derivative of coniferyl alcohol. Its molecular formula is C16H24O4C_{16}H_{24}O_{4}, and it is recognized for its role in the biosynthesis of lignin and other aromatic compounds in plants. This compound features a methoxy group and a hydroxy group, contributing to its reactivity and biological significance. Dihydroconiferyl alcohol is primarily involved in plant metabolism and has been identified as a cell division factor in certain species, such as Acer, indicating its potential role in growth and development processes .

, particularly those involving oxidation and condensation. One notable reaction is the dehydrogenation of the benzylic alcohol moiety, which occurs during the breakdown of lignin. This process can lead to the formation of reactive intermediates that further participate in polymerization or condensation reactions with other phenolic compounds .

Additionally, dihydroconiferyl alcohol can undergo reactions with furfuryl alcohol polymers, resulting in various condensation products that may have implications for material science and bioengineering applications .

Dihydroconiferyl alcohol exhibits significant biological activity, primarily as a plant metabolite. It has been shown to promote cell division in plant tissues, particularly in tobacco callus and radish cultures . This activity suggests that dihydroconiferyl alcohol may play a vital role in plant growth regulation and development. Furthermore, its presence in lignin biosynthesis indicates its importance in providing structural integrity to plant cell walls.

The synthesis of dihydroconiferyl alcohol can be achieved through several methods:

  • Reduction of Coniferyl Alcohol: Dihydroconiferyl alcohol can be synthesized by the reduction of coniferyl alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Enzymatic Methods: Enzymatic reduction processes involving specific enzymes can also produce dihydroconiferyl alcohol from precursors like coniferyl alcohol or other related compounds .
  • Chemical Synthesis: It can be synthesized through chemical pathways involving phenolic compounds under controlled conditions to yield the desired product.

Dihydroconiferyl alcohol has several applications across different fields:

  • Agriculture: Its role as a plant growth regulator makes it valuable in agricultural practices for enhancing crop yields.
  • Material Science: The compound's ability to participate in polymerization reactions allows for its use in developing bio-based materials and composites.
  • Pharmaceuticals: Due to its biological activity, dihydroconiferyl alcohol may hold potential for use in drug formulations aimed at promoting cell growth or regeneration.

Studies on the interactions of dihydroconiferyl alcohol reveal its capacity to form complexes with other organic molecules, particularly those involved in lignin biosynthesis. Its interactions with furfuryl alcohol polymers highlight its potential to enhance material properties through chemical bonding and cross-linking mechanisms . Further research into these interactions could unveil new applications in biocomposite materials.

Dihydroconiferyl alcohol shares similarities with several other phenolic compounds, which include:

Compound NameMolecular FormulaKey Characteristics
Coniferyl AlcoholC10H12O3C_{10}H_{12}O_{3}Precursor to lignin; involved in plant metabolism
Sinapyl AlcoholC11H12O4C_{11}H_{12}O_{4}A lignin precursor; contains an additional methoxy group
DihydroconiferinC16H24O8C_{16}H_{24}O_{8}A glucoside derivative; involved in plant metabolism
GuaiacolC7H8OC_{7}H_{8}OA simple phenolic compound; used as an antiseptic

Uniqueness of Dihydroconiferyl Alcohol: Dihydroconiferyl alcohol is unique due to its specific role as a cell division factor and its involvement in both lignin biosynthesis and potential applications in material science. Unlike coniferyl or sinapyl alcohols, it possesses distinct structural features that enable different reactivity patterns and biological functions.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

182.094294304 g/mol

Monoisotopic Mass

182.094294304 g/mol

Heavy Atom Count

13

Appearance

Oil

Melting Point

65.0 °C

UNII

L6399T797S

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

2305-13-7

Wikipedia

Dihydroconiferyl alcohol

Dates

Modify: 2023-08-15

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